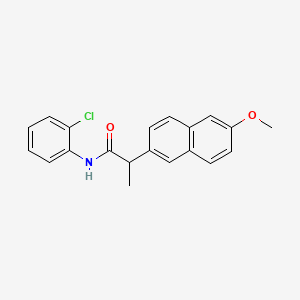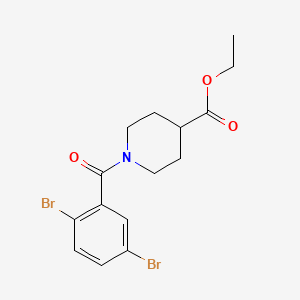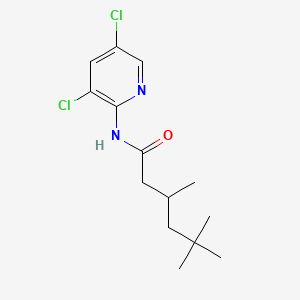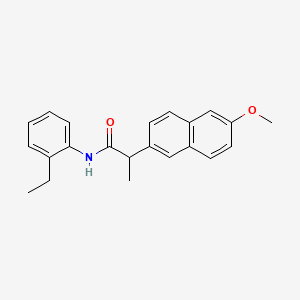![molecular formula C11H11BrN4O3S B13374996 N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13374996.png)
N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic organic compound that belongs to the class of sulfonyl triazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromobenzyl alcohol with thionyl chloride under reflux conditions.
Formation of 4-bromobenzyl sulfone: The 4-bromobenzyl chloride is then reacted with sodium sulfite in the presence of a suitable solvent such as dimethylformamide (DMF) to form 4-bromobenzyl sulfone.
Synthesis of 1H-1,2,4-triazole-5-thiol: This intermediate can be prepared by reacting thiosemicarbazide with formic acid under reflux conditions.
Coupling reaction: The 4-bromobenzyl sulfone is then coupled with 1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding sulfides.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacterial and fungal strains.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The sulfonyl group and triazole ring play crucial roles in binding to the target sites, thereby exerting the compound’s biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- **2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide is unique due to its specific combination of a bromobenzyl group, a sulfonyl group, and a triazole ring. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the triazole ring can enhance the compound’s stability and binding affinity to biological targets, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C11H11BrN4O3S |
|---|---|
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
N-[5-[(4-bromophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11BrN4O3S/c1-7(17)13-10-14-11(16-15-10)20(18,19)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17) |
Clé InChI |
BXGBCLHAKDIDEC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NNC(=N1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)


![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
![Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13374931.png)
![2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13374934.png)


![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)

![4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid](/img/structure/B13374969.png)
![5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B13374974.png)
![5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374977.png)
